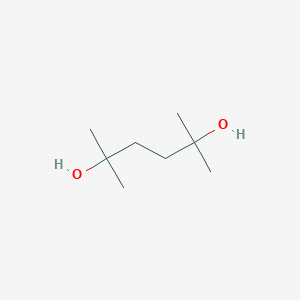

2,5-Dimethyl-2,5-hexanediol

Übersicht

Beschreibung

2,5-Dimethyl-2,5-hexanediol: is an organic compound with the molecular formula C8H18O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its colorless or white crystalline appearance and mild camphor-like odor. It is soluble in water, ethanol, acetone, chloroform, and benzene, but insoluble in kerosene and carbon tetrachloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-2,5-hexanediol can be synthesized through the following methods:

Addition Reaction: The compound can be prepared by the addition of acetylene to acetone in the presence of benzene, followed by acidification with hydrochloric acid to form the diol.

Hydrogenation: Another method involves the hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol in the presence of a palladium on carbon (Pd/C) catalyst under high pressure (10 bar) for 12 hours.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using similar reaction conditions as mentioned above. The use of catalysts and controlled reaction environments ensures high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions:

Reaction with Nitriles: It reacts with nitriles in concentrated sulfuric acid to yield Δ1-pyrrolines.

Common Reagents and Conditions:

Dehydration: Heteropoly acid catalysts are used under controlled temperature conditions.

Reaction with Nitriles: Concentrated sulfuric acid is used as the reagent.

Major Products:

Cyclic Ethers: Formed from the dehydration reaction.

Δ1-Pyrrolines: Formed from the reaction with nitriles.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-2,5-hexanediol has several applications in scientific research and industry:

Polyethylene Copolymers and Rubbers: It is used as an intermediate in the preparation of 2,5-Dimethyl-2,5-bis(tertbutyl-peroxy)hexane, which is utilized in the production of polyethylene copolymers and rubbers.

Heterocyclic Boron Compounds: It is involved in the synthesis of six- and seven-membered heterocyclic boron compounds containing intramolecular N-B bonds.

Nickel-Containing Complex Reducing Agents: It is used to prepare nickel-containing complex reducing agents (NiCRA).

Fragrance and Pesticide Production: It is used in the production of fragrances, artificial musk, and pyrethroid insecticides.

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-2,5-hexanediol primarily involves its reactivity with various chemical reagents:

Dehydration Mechanism: The compound undergoes dehydration via a stereospecific intramolecular S_N2 mechanism when catalyzed by heteropoly acids.

Reaction with Nitriles: In the presence of concentrated sulfuric acid, it reacts with nitriles to form Δ1-pyrrolines.

Vergleich Mit ähnlichen Verbindungen

- 1,1,4,4-Tetramethyl-1,4-butanediol

- 2,5-Dihydroxy-2,5-dimethylhexane

- 2,5-Dimethyl-2,5-dihydroxyhexane

- 2,5-Dimethylhexane-2,5-diol

Comparison: 2,5-Dimethyl-2,5-hexanediol is unique due to its specific structure and reactivity. Unlike some similar compounds, it can undergo stereospecific intramolecular S_N2 reactions to form cyclic ethers and react with nitriles to yield Δ1-pyrrolines. Its applications in the production of polyethylene copolymers, rubbers, and heterocyclic boron compounds further highlight its versatility and importance in various industrial processes .

Biologische Aktivität

2,5-Dimethyl-2,5-hexanediol (CAS No. 110-03-2) is a chemical compound with significant industrial applications, particularly as a solvent and chemical intermediate. Its biological activity has garnered interest due to its potential implications in various fields, including toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, toxicity profile, and relevant case studies.

This compound is a colorless liquid with the molecular formula and a molecular weight of 146.23 g/mol. It exhibits high solubility in water and organic solvents, making it versatile for various applications. The compound has a boiling point that remains unspecified in available literature but is noted for its low volatility.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| Solubility | Very soluble (12.8 mg/ml) |

| Log P (octanol/water) | 1.3 |

Synthesis

The synthesis of this compound typically involves the hydrogenation of 2,5-dimethyl-3-acetylene-2,5-diol in the presence of catalysts under controlled conditions. This one-step process has been optimized to enhance yield while minimizing environmental impact .

Toxicological Profile

The toxicological assessment of this compound indicates that it may cause irritation upon contact with skin or eyes. The compound is classified as potentially hazardous based on its chemical structure and reactivity. Safety data sheets recommend precautionary measures when handling this compound to prevent exposure-related health risks .

Case Studies and Research Findings

- Skin Irritation Studies : In vitro studies using EpiOcular™ models have demonstrated that this compound exhibits low irritation potential compared to other solvents tested. The compound's cytotoxicity was evaluated using MTT assays which indicated a viability threshold above which significant cell death occurred .

- Environmental Impact : Research has shown that this compound can degrade in environmental conditions but may pose risks to aquatic life if released in large quantities. Its biodegradability was assessed through various microbial tests indicating moderate degradation rates under aerobic conditions .

- Industrial Applications : This compound is utilized in the formulation of pesticides and as a crosslinker in rubber production due to its effective bonding properties. Its role as an intermediate in the synthesis of pyrethroid insecticides highlights its importance in agricultural chemistry .

Regulatory Status

Due to its biological activity and potential hazards, regulatory bodies have established guidelines for the safe handling and use of this compound in industrial applications. It is crucial for manufacturers to adhere to these regulations to mitigate health risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,5-Dimethyl-2,5-hexanediol relevant to laboratory handling?

- Answer : The compound is a white crystalline solid (powder or lump) with a melting point of 87–92°C and a boiling point of 214–215°C. It is water-soluble (140 g/L at 20°C) and miscible with polar solvents like acetone, ethanol, and chloroform. Its molecular formula is C₈H₁₈O₂ (molecular weight: 146.23 g/mol), and it exhibits stability under recommended storage conditions but should be protected from strong oxidizers .

Q. What safety precautions should be observed when working with this compound in research settings?

- Answer : While not classified as highly hazardous, standard precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use in a fume hood to minimize inhalation risks.

- Storage : Keep in a cool, dry place away from incompatible substances (e.g., strong acids/oxidizers).

- Spill management : Absorb with inert material and dispose of as chemical waste .

Q. What are the established methods for synthesizing this compound?

- Answer : A primary synthesis route involves the catalytic hydrogenation of 2,5-dimethylhexynediol (an alkyne derivative) using palladium or nickel catalysts under hydrogen gas. This method ensures high yield and purity, with post-reaction purification via recrystallization or distillation .

Advanced Research Questions

Q. How does this compound participate in SN1 reaction mechanisms, and what intermediates are involved?

- Answer : In reactions with concentrated HCl, the diol undergoes protonation of hydroxyl groups, forming oxonium ions. Subsequent cleavage generates tertiary carbocations (e.g., (CH₃)₂C⁺-CH₂-CH₂-C⁺(CH₃)₂), which equilibrate between symmetric and asymmetric intermediates. Chloride ions then nucleophilically attack the carbocations to yield 2,5-dichloro-2,5-dimethylhexane. Computational studies suggest the symmetric carbocation is energetically favored by ~3 kcal/mol due to reduced steric strain .

Q. What role does this compound play in phase-transfer catalyzed elimination reactions?

- Answer : The diol acts as a proton donor in β-elimination reactions, facilitating the dehydrohalogenation of substrates like 3,3-dimethyl-1-chlorobutane. In a phase-transfer system (e.g., xylene/water with trioctylmethylammonium chloride), it stabilizes intermediates and enhances reaction efficiency. For example, it enables the synthesis of 3,3-dimethyl-1-butyne from chlorinated precursors under reflux conditions with KOH .

Q. How can this compound be utilized in the synthesis of heterocyclic boron compounds?

- Answer : The diol serves as a precursor for boron-containing heterocycles via stereoselective dehydration. Under catalysis by heteropoly acids (e.g., H₃PW₁₂O₄₀), it undergoes intramolecular cyclization to form tetrahydrofuran derivatives. Reaction with nitriles in concentrated sulfuric acid yields Δ¹-pyrrolines, which are further functionalized with boron reagents to create N-B bonded heterocycles. These compounds are characterized by NMR and X-ray crystallography .

Q. Methodological Notes

- Spectroscopic Characterization : While specific spectral data for the diol is not explicitly provided in the evidence, standard techniques apply:

- ¹H/¹³C NMR : Peaks for equivalent tertiary hydroxyls (δ ~1.2–1.5 ppm for methyl groups, δ ~3.5 ppm for -OH).

- IR : Broad O-H stretch (~3200–3500 cm⁻¹) and C-O vibrations (~1050–1150 cm⁻¹).

- Reaction Optimization : For SN1 reactions, excess HCl and controlled temperature (0–5°C) minimize side reactions like polymerization .

Eigenschaften

IUPAC Name |

2,5-dimethylhexane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-7(2,9)5-6-8(3,4)10/h9-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNMRZQYWRLGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026830 | |

| Record name | 2,5-Dimethylhexane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Crystalline flakes; [MSDSonline] | |

| Record name | 2,5-Dimethyl-2,5-hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

118 °C @ 15 MM HG | |

| Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER; VERY SOL IN ALCOHOL, HOT BENZENE, CHLOROFORM, SOL IN ACETONE; INSOL IN CARBON TETRACHLORIDE, KEROSENE | |

| Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.898 G/ML @ 20 °C | |

| Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISMS FROM ETHYL ACETATE, FLAKES FROM PETROLEUM ETHER, WHITE CRYSTALS | |

CAS No. |

110-03-2 | |

| Record name | 2,5-Dimethyl-2,5-hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-2,5-hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 110-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Hexanediol, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylhexane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-HEXANEDIOL, 2,5-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PNB2S8721 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

92 °C | |

| Record name | 2,5-DIMETHYL-2,5-HEXANEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.